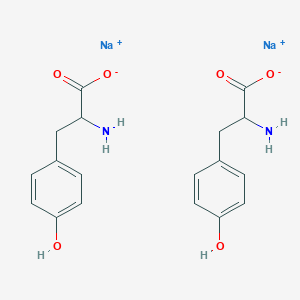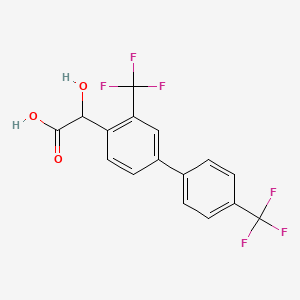
(3,4'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid typically involves multiple steps, starting with the preparation of the biphenyl core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxy-acetic acid moiety may participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzeneboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is unique due to its specific structural features, such as the presence of both trifluoromethyl groups and a hydroxy-acetic acid moiety. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C16H10F6O3 |
|---|---|
Molekulargewicht |
364.24 g/mol |
IUPAC-Name |
2-hydroxy-2-[2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)10-4-1-8(2-5-10)9-3-6-11(13(23)14(24)25)12(7-9)16(20,21)22/h1-7,13,23H,(H,24,25) |
InChI-Schlüssel |
HHCNEELIHAWACC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(C(=O)O)O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


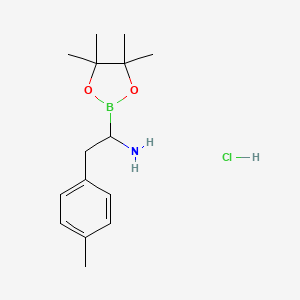
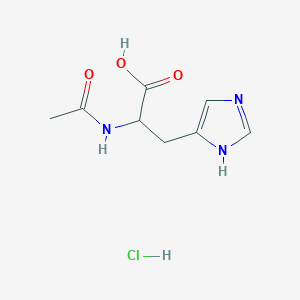
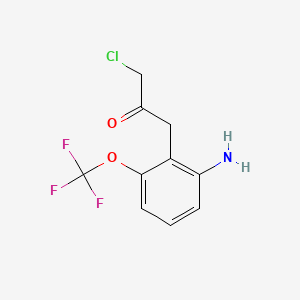
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)

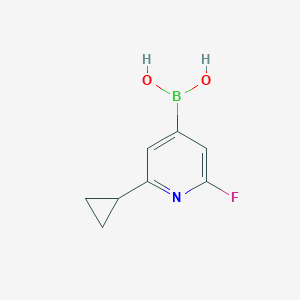
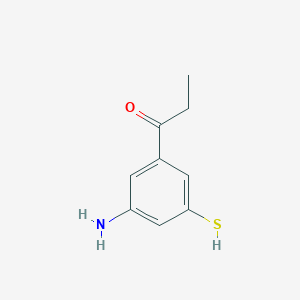
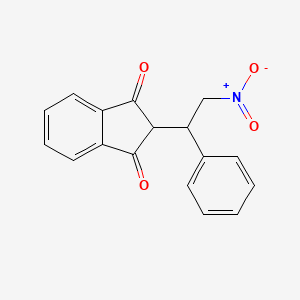
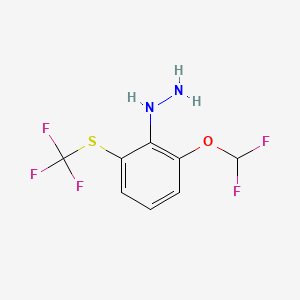

![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)


